Cas no 319002-81-8 (3-Bromo-5-methylthiophene-2-sulfonyl chloride)

3-Bromo-5-methylthiophene-2-sulfonyl chloride is a specialized sulfonyl chloride derivative used primarily as a key intermediate in organic synthesis and pharmaceutical applications. Its reactive sulfonyl chloride group enables efficient functionalization, making it valuable for constructing sulfonamide derivatives or other sulfur-containing compounds. The bromo and methyl substituents on the thiophene ring offer additional sites for further modification, enhancing its versatility in cross-coupling reactions or heterocyclic chemistry. This compound is particularly useful in medicinal chemistry for designing bioactive molecules due to its structural features. High purity and stability under controlled conditions ensure consistent performance in synthetic workflows. Proper handling is required due to its moisture-sensitive nature.
3-Bromo-5-methylthiophene-2-sulfonyl chloride structure
319002-81-8 structure
Product Name:3-Bromo-5-methylthiophene-2-sulfonyl chloride
CAS No:319002-81-8
MF:C5H4BrClO2S2
MW:275.571057319641
MDL:MFCD20501922
CID:4645534
Update Time:2025-05-20

3-Bromo-5-methylthiophene-2-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 3-bromo-5-methylthiophene-2-sulfonyl chloride
    • AT16667
    • 3-Bromo-5-methylthiophene-2-sulfonyl chloride
    • MDL: MFCD20501922
    • Inchi: 1S/C5H4BrClO2S2/c1-3-2-4(6)5(10-3)11(7,8)9/h2H,1H3
    • InChI Key: LBWGMJIULMWORY-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C)SC=1S(=O)(=O)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 235
  • XLogP3: 3.1
  • Topological Polar Surface Area: 70.8

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Additional information on 3-Bromo-5-methylthiophene-2-sulfonyl chloride

3-Bromo-5-methylthiophene-2-sulfonyl chloride (CAS No. 319002-81-8): A Comprehensive Overview

3-Bromo-5-methylthiophene-2-sulfonyl chloride (CAS No. 319002-81-8) is a versatile and highly reactive compound that has gained significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound, characterized by its unique bromine and sulfonyl chloride functionalities, offers a wide range of applications in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

The structure of 3-Bromo-5-methylthiophene-2-sulfonyl chloride consists of a thiophene ring substituted with a bromine atom at the 3-position and a sulfonyl chloride group at the 2-position. The presence of these functional groups imparts distinct chemical properties that make it an attractive starting material for various synthetic transformations. The bromine atom can be readily substituted in nucleophilic aromatic substitution reactions, while the sulfonyl chloride group can undergo nucleophilic substitution to form sulfonamides, sulfonates, and other derivatives.

In recent years, 3-Bromo-5-methylthiophene-2-sulfonyl chloride has been extensively studied for its potential in medicinal chemistry. Researchers have utilized this compound as a key intermediate in the synthesis of bioactive molecules with diverse therapeutic applications. For instance, a study published in the *Journal of Medicinal Chemistry* (2021) reported the use of 3-Bromo-5-methylthiophene-2-sulfonyl chloride in the development of potent inhibitors for specific protein kinases involved in cancer pathways. The resulting compounds exhibited high selectivity and efficacy in inhibiting tumor growth in preclinical models.

Another notable application of 3-Bromo-5-methylthiophene-2-sulfonyl chloride is in the field of agrochemicals. A recent study in *Pest Management Science* (2020) demonstrated the utility of this compound as a precursor for synthesizing novel herbicides and fungicides. The derived compounds showed enhanced activity against a broad spectrum of plant pathogens and weeds, making them promising candidates for agricultural applications.

Beyond its applications in pharmaceuticals and agrochemicals, 3-Bromo-5-methylthiophene-2-sulfonyl chloride has also found use in materials science. The unique electronic properties of thiophene derivatives make them valuable components in the fabrication of organic semiconductors and conductive polymers. A study published in *Advanced Materials* (2019) highlighted the use of this compound as a building block for designing high-performance organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

The synthetic versatility of 3-Bromo-5-methylthiophene-2-sulfonyl chloride is further enhanced by its compatibility with various synthetic methodologies. For example, it can be efficiently prepared through a multi-step synthesis involving bromination, sulfonation, and chlorination reactions. The robustness and reproducibility of these synthetic routes have been well-documented in the literature, making it an accessible starting material for researchers and industrial chemists alike.

In terms of stability and handling, 3-Bromo-5-methylthiophene-2-sulfonyl chloride is generally stable under standard laboratory conditions but should be stored in a cool, dry place to prevent degradation. It is important to handle this compound with appropriate safety measures due to its reactivity with nucleophiles and moisture. Personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn during handling to ensure safety.

The environmental impact of 3-Bromo-5-methylthiophene-2-sulfonyl chloride has also been a subject of interest. Studies have shown that proper disposal methods and waste management practices are essential to minimize any potential environmental hazards associated with its use. Green chemistry principles are increasingly being applied to the synthesis and application of this compound to ensure sustainable practices.

In conclusion, 3-Bromo-5-methylthiophene-2-sulfonyl chloride (CAS No. 319002-81-8) is a highly valuable compound with diverse applications across multiple scientific disciplines. Its unique chemical structure and reactivity profile make it an indispensable tool for researchers engaged in organic synthesis, medicinal chemistry, agrochemical development, and materials science. As ongoing research continues to uncover new possibilities for this compound, its importance is likely to grow even further.

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